{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride
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Overview
Description
{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride is a chemical compound with the molecular formula C₉H₂₀Cl₂N₂O and a molecular weight of 243.18 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxaspiro ring system and a hydrazine moiety. It is typically available in powder form and is used in various research and industrial applications.
Preparation Methods
The synthesis of {6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride involves multiple steps, starting with the formation of the oxaspiro ring system. The synthetic route generally includes the following steps:
Formation of the oxaspiro ring: This step involves the cyclization of a suitable precursor to form the oxaspiro ring system.
Introduction of the hydrazine moiety: The hydrazine group is introduced through a reaction with hydrazine or its derivatives under controlled conditions.
Formation of the dihydrochloride salt: The final step involves the conversion of the compound into its dihydrochloride salt form by reacting with hydrochloric acid.
Chemical Reactions Analysis
{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can undergo substitution reactions with various electrophiles to form substituted hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of {6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride involves its interaction with specific molecular targets. The hydrazine moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, contributing to its biological effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride can be compared with other hydrazine derivatives and spirocyclic compounds. Similar compounds include:
Spirohydrazine derivatives: These compounds share the spirocyclic structure and hydrazine moiety but differ in the specific ring systems and substituents.
Hydrazine dihydrochloride: This simpler compound lacks the spirocyclic structure but shares the hydrazine moiety.
The uniqueness of this compound lies in its combination of the spirocyclic structure and hydrazine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-oxaspiro[4.5]decan-9-ylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c10-11-8-3-6-12-9(7-8)4-1-2-5-9;;/h8,11H,1-7,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEHOEAPSANYIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)NN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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